molecular formula C17H14N2O2 B7748140 N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR

Cat. No.: B7748140
M. Wt: 278.30 g/mol
InChI Key: RCKZSMPYPDOOCC-GDNBJRDFSA-N
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Description

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, also known as AldrichCPR, is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol. This compound is characterized by the presence of a benzyl group, a cyano group, and a hydroxyphenyl group attached to a propenamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide typically involves the reaction of benzylamine with 4-hydroxybenzaldehyde in the presence of a cyanide source. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amide derivatives.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide can be compared with other similar compounds, such as:

    N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide: This compound has an ethoxy group instead of a hydroxy group, leading to different chemical and biological properties.

    N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide:

The uniqueness of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKZSMPYPDOOCC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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